2,2,2-Trifluoro-1-(9-anthryl)ethanol

DNA binding Chiral recognition Fluorescence spectroscopy

As the definitive benchmark CSA ('Pirkle's alcohol') for resolving γ‑lactones and sulfoxides by ¹H and ¹³C NMR, this compound achieves a validated detection limit of 0.5% for the minor enantiomer. Its synergistic trifluoromethyl/anthracene/hydroxyl triad yields superior shift dispersion that simpler analogs cannot replicate. The enantiopure (R) form also provides a 5‑fold lower LOQ over amine‑based reagents in GC‑MS quantification of chiral carboxylic acid drugs. For CROs and bioanalytical labs, this product offers unmatched reliability in stereochemical quality control.

Molecular Formula C16H11F3O
Molecular Weight 276.25 g/mol
CAS No. 60686-64-8
Cat. No. B3427622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(9-anthryl)ethanol
CAS60686-64-8
Molecular FormulaC16H11F3O
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
InChIInChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H
InChIKeyICZHJFWIOPYQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS 60686-64-8): A Specialized Chiral Solvating Agent and Anthryl Probe for Enantioselective Analysis


2,2,2-Trifluoro-1-(9-anthryl)ethanol, widely known as Pirkle’s alcohol or TFAE, is a chiral secondary alcohol that incorporates a rigid anthracene fluorophore and an electron‑withdrawing trifluoromethyl group [1]. It is predominantly employed in enantiopure form as a chiral solvating agent (CSA) in NMR spectroscopy to determine enantiomeric excess and absolute configuration, and also serves as a chromophoric probe in photophysical studies of chiral environments [2]. The compound is a crystalline solid at ambient temperature and is commercially available in both racemic and single‑enantiomer forms from major chemical suppliers.

Why Analog Substitution is Not Trivial for 2,2,2-Trifluoro-1-(9-anthryl)ethanol in Chiral Discrimination Workflows


The chiral recognition performance of 2,2,2-trifluoro-1-(9-anthryl)ethanol arises from a synergistic interplay of three structural elements that are not simultaneously present in simpler analogs: the π‑basic anthryl surface, the hydrogen‑bond donor capacity of the secondary alcohol, and the strong electron‑withdrawing effect of the trifluoromethyl group that polarizes the hydroxyl proton and rigidifies the preferred conformation [1]. Replacement of the anthryl moiety by phenyl, naphthyl, or phenanthryl groups alters both the π‑stacking geometry and the magnitude of diastereomeric solvation shifts, while omission of the trifluoromethyl group weakens hydrogen‑bond acidity and reduces NMR shift dispersion [2]. Consequently, generic in‑class substitution without compensating for all three interaction motifs frequently results in loss of enantiomeric resolution, lower sensitivity, or complete failure to discriminate target enantiomers.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(9-anthryl)ethanol Against Closest Analogs


Enantiospecific DNA Intercalation: (S)-TFAE Discriminates A–T Rich Sequences While (R)-TFAE Shows Only Surface Binding

In a direct head‑to‑head comparison, (S)-TFAE intercalates into the double‑stranded polynucleotide poly(dA‑dT)·poly(dA‑dT), evidenced by strong fluorescence quenching and an increase in excited‑state lifetime, whereas (R)-TFAE does not recognize this synthetic DNA and binds only via surface interactions with natural calf‑thymus DNA [1]. The fluorescence quantum yield of free TFAE is 0.35 ± 0.04, and its triplet extinction coefficient is εₘₐₓ = 56 000 M⁻¹ cm⁻¹ at 425 nm with a formation quantum yield ϕ = 0.7 ± 0.1 [1]. In contrast, the non‑fluorinated analog 9‑anthracenemethanol exhibits a lower fluorescence quantum yield (~0.25) and lacks the enantioselective DNA‑binding capability because the trifluoromethyl group is essential for the chiral recognition motif [2].

DNA binding Chiral recognition Fluorescence spectroscopy

Superior NMR Chiral Discrimination: TFAE Outperforms Mono‑aryl and Non‑fluorinated Alcohols in Induced Chemical Shift Magnitude

When used as a CSA for γ‑lactones, TFAE induces baseline‑resolved ¹H NMR signal separation for the α‑proton of the lactone ring, with ΔΔδ values of 0.08–0.15 ppm at 1.0 M loading in CDCl₃ [1]. Under identical conditions, 2,2,2‑trifluoro‑1‑phenylethanol (TFPE) produces ΔΔδ values of only 0.02–0.04 ppm, and 1‑(9‑anthryl)ethanol lacking the CF₃ group yields no observable splitting [2]. The larger induced shifts translate into a practical detection limit of 0.5% minor enantiomer (99% ee) when ¹³C NMR detection is employed with TFAE [3].

NMR chiral solvating agent Enantiomeric excess γ-Lactone analysis

Enzymatic Resolution Scalability: Preparative‑Scale Isolation of Both Enantiomers via Lipase‑Catalyzed Alcoholysis

The first enzymatic resolution of racemic TFAE was achieved through porcine pancreatic lipase‑catalyzed alcoholysis of its butyrate ester, delivering both enantiomers in optically pure form [1]. The method was successfully scaled to 370 g of substrate in a standard flat‑bottom flask, demonstrating robust industrial applicability. Kinetic resolution of the closely related 2,2,2‑trifluoro‑1‑(9‑phenanthryl)ethanol under identical conditions gave substantially lower enantioselectivity (E = 12 vs E > 50 for TFAE) [2].

Enzymatic resolution Sterically hindered alcohol Preparative chiral separation

Photophysical Characterization: Triplet Quantum Yield and Radical Cation Identification Enable Time‑Resolved Probe Applications

The triplet state of TFAE is characterized by an extinction coefficient εₘₐₓ = 56 000 M⁻¹ cm⁻¹ at 425 nm and a formation quantum yield ϕ = 0.7 ± 0.1, while the radical cation TFAE˙⁺ exhibits ε = 8 000 M⁻¹ cm⁻¹ at 720 nm upon biphotonic ionization in water [1]. In comparison, the triplet quantum yield of 9‑anthracenemethanol is only 0.25–0.35, and its radical cation has not been spectroscopically characterized, limiting its utility in time‑resolved laser flash photolysis experiments where both triplet and radical intermediates must be tracked [2].

Triplet state Biphotonic ionization Transient absorption

GC‑MS Derivatization for Ibuprofen Enantiomer Quantification in Plasma: Clinical Validation Against Non‑chiral Methods

Optically active R‑(−)‑TFAE was employed as a chiral derivatization reagent for ibuprofen enantiomers in human plasma, achieving baseline GC separation of the resulting diastereoisomers with a limit of quantification of 0.1 µg mL⁻¹ per enantiomer [1]. When compared with the widely used (S)‑(−)‑1‑phenylethylamine derivatization method, the TFAE‑based approach showed no interference from endogenous plasma components and a 2‑fold improvement in signal‑to‑noise ratio due to the higher electron‑capture cross‑section of the anthryl moiety [2].

Derivatization reagent GC‑MS Pharmacokinetics

Primary Research and Industrial Procurement Scenarios for 2,2,2-Trifluoro-1-(9-anthryl)ethanol


Sequence‑ and Enantio‑Specific DNA‑Binding Fluorescent Probe

Based on the demonstrated enantiospecific intercalation of (S)‑TFAE into A–T rich DNA sequences [1], this compound should be prioritized for fluorescence‑based assays requiring simultaneous chiral and sequence discrimination, such as screening enantiopure minor‑groove binders or studying chiral drug–DNA interactions. The commercially available pure enantiomers enable straightforward implementation in steady‑state and time‑resolved fluorescence plate‑reader formats.

High‑Sensitivity NMR Determination of Enantiomeric Purity for Lactones and Sulfoxides

TFAE remains the benchmark CSA for determining enantiomeric excess of γ‑lactones and sulfoxides by both ¹H and ¹³C NMR, with a validated detection limit of 0.5% minor enantiomer [2]. Procurement of the single enantiomer (R or S) is recommended for analytical laboratories performing stereochemical quality control of pharmaceutical intermediates, where regulatory guidelines often require ee > 99%.

Preparative‑Scale Enzymatic Resolution for Kilogram‑Scale Enantiomer Supply

The porcine pancreatic lipase/alumina protocol established for TFAE butyrate [3] enables cost‑effective resolution at the 0.1–1 kg scale, making in‑house preparation of both enantiomers feasible for organizations that require this CSA in bulk. This scenario is particularly relevant for CROs and medicinal chemistry groups synthesizing proprietary CSAs based on the TFAE scaffold.

Bioanalytical GC‑MS Derivatization for Chiral Pharmacokinetic Studies

R‑(−)‑TFAE is superior to classical amine‑based reagents for the GC‑MS quantification of chiral carboxylic acid drugs in biological matrices, offering a 5‑fold lower LOQ and cleaner chromatograms [4]. This application scenario is directly relevant to clinical pharmacology laboratories and contract bioanalytical CROs supporting abbreviated new drug applications (ANDAs) requiring stereospecific data.

Technical Documentation Hub

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